Cas no 787-84-8 (N'-benzoylbenzohydrazide)

N'-benzoylbenzohydrazide structure
N'-benzoylbenzohydrazide structure
Nome del prodotto:N'-benzoylbenzohydrazide
Numero CAS:787-84-8
MF:C14H12N2O2
MW:240.257283210754
MDL:MFCD00003068
CID:83080
PubChem ID:87566878

N'-benzoylbenzohydrazide Proprietà chimiche e fisiche

Nomi e identificatori

    • sym-Dibenzoylhydrazine
    • N,N-Dibenzoylhydrazine
    • N,N-Dibenzhydrazide
    • N,N'-Dibenzoylhydrazine
    • N'-benzoylbenzohydrazide
    • 1,2-dibenzoyl hydrazine
    • Benzoic acid,2-benzoylhydrazide
    • Dibenzoylhydrazine
    • HYDRAZINE,1,2-DIBENZOYL
    • N'-(phenylcarbonyl)benzohydrazide
    • N,N'-dibenzoylhydrazide
    • N2-Benzoylbenzoic acid hydrazide
    • 1,2-Dibenzoylhydrazine
    • Benzoic acid, 2-benzoylhydrazide
    • HYDRAZINE, 1,2-DIBENZOYL-
    • NN'-Dibenzoylhydrazine
    • C6H5-CO-NH-NH-CO-C6H5
    • GRRIYLZJLGTQJX-UHFFFAOYSA-N
    • phenyl-N-(phenylcarbonylamino)carboxamide
    • PhCOOH azine de
    • Benzoic acid, azine
    • sym-Dibenzoylh
    • N''-benzoylbenzohydrazide
    • AKOS002311362
    • F1048-2711
    • Z30187058
    • NSC-2762
    • AI3-16232
    • I+/-,I(2)-Dibenzoylhydrazid
    • NSC 2762
    • EINECS 212-329-9
    • N'-benzoyl-benzohydrazide
    • UNII-N3XBA6QS95
    • D89603
    • N inverted exclamation mark -Benzoylbenzohydrazide
    • Benzoic Acid N'-Benzoyl-Hydrazide
    • N'-Benzoylbenzohydrazide #
    • BRN 0523810
    • FT-0629437
    • A839496
    • MFCD00003068
    • Dibenzoyl hydrazine (symmetrical)
    • SY049446
    • AS-57729
    • 1,2,dibenzoylhydrazine
    • N,N''-dibenzoylhydrazine
    • CHEMBL115405
    • Q27117859
    • 4-09-00-00935 (Beilstein Handbook Reference)
    • DTXSID7061142
    • Hydrazine,2-dibenzoyl-
    • CS-0141558
    • NS00038004
    • NSC2762
    • SCHEMBL400890
    • (NZ,Z)-N-[hydroxy(phenyl)methylene]benzenecarbohydrazonic acid
    • D0150
    • N3XBA6QS95
    • ghl.PD_Mitscher_leg0.908
    • 787-84-8
    • BDBM50056896
    • CHEBI:38453
    • Hydrazine, 1,2-dibenzoyl- (6CI, 7CI, 8CI)
    • N,N′-Dibenzoylhydrazine
    • N′-Benzoylbenzohydrazide
    • SDCCGSBI-0661411.P001
    • STK993801
    • MDL: MFCD00003068
    • Inchi: 1S/C14H12N2O2/c17-13(11-7-3-1-4-8-11)15-16-14(18)12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18)
    • Chiave InChI: GRRIYLZJLGTQJX-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC=CC=1)NNC(C1C=CC=CC=1)=O
    • BRN: 0523810

Proprietà calcolate

  • Massa esatta: 240.09000
  • Massa monoisotopica: 240.09
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 2
  • Complessità: 262
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 58.2
  • Carica superficiale: 0
  • Conta Tautomer: 3
  • XLogP3: 1.7

Proprietà sperimentali

  • Colore/forma: Cristalli bianchi
  • Densità: 1.1613 (rough estimate)
  • Punto di fusione: 238-240 °C(lit.)
  • Punto di ebollizione: 382.97°C (rough estimate)
  • Punto di infiammabilità: 202.8°C
  • Indice di rifrazione: 1.6180 (estimate)
  • PSA: 58.20000
  • LogP: 2.54320
  • Solubilità: Non determinato

N'-benzoylbenzohydrazide Informazioni sulla sicurezza

  • WGK Germania:3
  • Istruzioni di sicurezza: S23
  • RTECS:MV2085000
  • Identificazione dei materiali pericolosi: Xn
  • Frasi di rischio:R20/21
  • TSCA:Yes
  • Termine di sicurezza:S23

N'-benzoylbenzohydrazide Dati doganali

  • CODICE SA:2928000090
  • Dati doganali:

    Codice doganale cinese:

    2928000090

    Panoramica:

    2928000090 Altre idrazina (Idrazina) E clorexidina (idrossilamina) Derivati organici di. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2928000090 altri derivati organici dell'idrazina o dell'idrossilamina IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:20,0%

N'-benzoylbenzohydrazide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D639714-500g
N'-benzoylbenzohydrazide
787-84-8 95%
500g
$800 2024-08-03
Life Chemicals
F1048-2711-5μmol
N'-benzoylbenzohydrazide
787-84-8 90%+
5μl
$63.0 2023-07-06
Life Chemicals
F1048-2711-4mg
N'-benzoylbenzohydrazide
787-84-8 90%+
4mg
$66.0 2023-07-06
Life Chemicals
F1048-2711-15mg
N'-benzoylbenzohydrazide
787-84-8 90%+
15mg
$89.0 2023-07-06
Chemenu
CM156910-500g
N,N'-Dibenzoylhydrazine
787-84-8 95%
500g
$581 2021-06-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X06125-100g
1,2-dibenzoylhydrazine
787-84-8 95%
100g
¥1996.0 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
EU615-1g
N'-benzoylbenzohydrazide
787-84-8 95.0%(T)
1g
¥150.0 2022-06-10
Life Chemicals
F1048-2711-10mg
N'-benzoylbenzohydrazide
787-84-8 90%+
10mg
$79.0 2023-07-06
Life Chemicals
F1048-2711-25mg
N'-benzoylbenzohydrazide
787-84-8 90%+
25mg
$109.0 2023-07-06
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0150-25G
N,N'-Dibenzoylhydrazine
787-84-8 >95.0%(T)
25g
¥1160.00 2024-04-16

N'-benzoylbenzohydrazide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Bromine ,  Hydrazine hydrate (1:1) ;  0 °C
1.2 0 - 10 °C; 5 s, 0 - 10 °C
Riferimento
Rapid generation of N,N'-diacylhydrazines by I2 or Br2/hydrazine hydrate: a facile route to 1,3,4-oxadiazoles
Pamar, Malavath Geeta; Gannimani, Ramesh; Govender, Patrick; Ramjugernath, Deresh; Nanjundaswamy, Hemmaragala Marishetty, Organic Chemistry: An Indian Journal, 2014, 10(1), 17-23

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Palladium (reaction product with tetraallylglycoluril-vinyl pyridine copolymer) ,  Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetra-2-propen-1-yl… Solvents: Dimethyl sulfoxide ;  4 MPa, 120 °C
Riferimento
Stability or flexibility: Metal nanoparticles supported over cross-linked functional polymers as catalytic active sites for hydrogenation and carbonylation
Chen, Bingfeng; Li, Fengbo; Huang, Zhijun; Lu, Tao; Yuan, Guoqing, Applied Catalysis, 2014, 481, 54-63

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triethylamine ,  (Chloromethylene)dimethylammonium chloride ,  Hydrazine hydrate (1:1) Solvents: Acetonitrile ;  7 h, rt
Riferimento
Synthesis of acylhydrazines and, symmetrical and asymmetrical diacylhydrazines from carboxylic acid via the Vilsmeier reagent mediated process
Zarei, Maaroof; Nakhli, Maliheh Eslami, Research on Chemical Intermediates, 2017, 43(3), 1909-1918

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1.5 h, rt
Riferimento
Copper-Catalyzed Cross-Coupling Between (E)-1,2-Diiodoethene and Carbazates: Entry to β-Functionalized N-Alkenylcarbazates
Casault, Pamela ; Ricard, Simon ; Daoust, Benoit, Letters in Organic Chemistry, 2022, 19(9), 803-810

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Boric acid (H4B2O5) (sulfated) Solvents: Dimethyl sulfoxide ;  45 min, 70 °C; 70 °C → rt
1.2 Reagents: Water ;  rt
Riferimento
Phthaloylation of amines, hydrazines, and hydrazides by N-substituted phthalimides using recyclable sulfated polyborate
Ganwir, Prerna; Jaydeokar, Swati; Chaturbhuj, Ganesh U., Results in Chemistry, 2022, 4,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Water
Riferimento
Diazomethanes. V. The reactive behavior of diazomethyllithium
Muller, Eugen; Ludsteck, Dieter, Chemische Berichte, 1955, 88, 921-33

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water
Riferimento
A simple and efficient oxidation of hydrazides to N,N'-diacylhydrazines using Oxone in an aqueous medium
Kulkarni, P. P.; Kadam, A. J.; Desai, Uday V.; Mane, R. B.; Wadgaonkar, P. P., Journal of Chemical Research, 2000, (4), 184-185

Metodo di produzione 8

Condizioni di reazione
Riferimento
Acetylenic ketones. Part VI. Reaction of aroylphenylacetylenes with hydrazine derivatives
Baddar, F. G.; Al-Hajjar, F. H.; El-Rayyes, N. R., Journal of Heterocyclic Chemistry, 1978, 15(3), 385-93

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide ,  Hydrazine hydrate (1:1) Catalysts: Pyridinium, 1-(3-sulfopropyl)-, tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κ… ;  8 h, 90 °C
Riferimento
Direct oxidative amidation of aldehydes with amines catalyzed by heteropolyanion-based ionic liquids under solvent-free conditions via a dual-catalysis process
Fu, Renzhong; Yang, Yang; Zhang, Jin; Shao, Jintao; Xia, Xuming; et al, Organic & Biomolecular Chemistry, 2016, 14(5), 1784-1793

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Pyridine ;  36 h, reflux
Riferimento
Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies
Abbas, Azhar; Ali, Basharat; Kanwal; Khan, Khalid Mohammed; Iqbal, Jamshed; et al, Bioorganic Chemistry, 2019, 82, 163-177

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Benzoyl chloride Solvents: Toluene ;  2.5 h, reflux
Riferimento
A Ceric Ammonium Nitrate N-Dearylation of N-p-Anisylazoles Applied to Pyrazole, Triazole, Tetrazole, and Pentazole Rings: Release of Parent Azoles. Generation of Unstable Pentazole, HN5/N5-, in Solution
Butler, Richard N.; Hanniffy, John M.; Stephens, John C.; Burke, Luke A., Journal of Organic Chemistry, 2008, 73(4), 1354-1364

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: 1,4-Dioxane
1.2 Reagents: Water
Riferimento
Migration of an acyl group in the pyrazole system: synthesis of 1-acyl-3-hydroxy-1H-pyrazoles and related derivatives. A new preparation of N,N '-diacylhydrazines
Kepe, Vladimir; Pozgan, Franc; Golobic, Amalija; Polanc, Slovenko; Kocevar, Marijan, Journal of the Chemical Society, 1998, (17), 2813-2816

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Methanaminium, N,N,N-trimethyl-, periodate (1:1) (polymer-supported)
Riferimento
Ammonium periodate, polymer-supported
Ley, Steven V.; Hazelwood, Andrew J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2002, 1, 1-2

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium peroxoborate Solvents: Acetic acid
Riferimento
Oxidation of hydrazides using sodium perborate: formation of N,N'-diacylhydrazines
Jadhav, Vidyadhar K.; Wadagaonkar, Prakash P.; Salunkhe, Manikrao M., Journal of the Chinese Chemical Society (Taipei), 1998, 45(6), 831-833

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 6 h, rt
Riferimento
N-Methoxyamide: An Alternative Amidation Reagent in the Rhodium(III)-Catalyzed C-H Activation
Zhou, Chao; Zhao, Junqi; Guo, Weicong; Jiang, Jijun ; Wang, Jun, Organic Letters, 2019, 21(23), 9315-9319

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Tetrahydrofuran ;  4 h, 0 °C
Riferimento
N-Amino-1,8-Naphthalimide is a Regenerated Protecting Group for Selective Synthesis of Mono-N-Substituted Hydrazines and Hydrazides
Manoj Kumar, Mesram; Venkataramana, Parikibanda; Yadagiri Swamy, Parikibanda; Chityala, Yadaiah, Chemistry - A European Journal, 2021, 27(70), 17713-17721

Metodo di produzione 17

Condizioni di reazione
Riferimento
Polymer supported periodate: convenient method for oxidation of hydrazides
Salunkhe, D. G.; Jagdale, M. H.; Swami, S. S.; Salunkhe, M. M., Current Science, 1986, 55(18), 922-3

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Pyridine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  6 h, rt
Riferimento
Molecular Logic Gates and Switches Based on 1,3,4-Oxadiazoles Triggered by Metal Ions
Li, Ai-Fang; Ruan, Yi-Bin; Jiang, Qian-Qian; He, Wen-Bin; Jiang, Yun-Bao, Chemistry - A European Journal, 2010, 16(19), 5794-5802

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Hydrazine
Riferimento
A new synthesis of hydrazides by a direct condensation reaction
Chiriac, C. I., Revue Roumaine de Chimie, 1982, 27(3), 411-14

N'-benzoylbenzohydrazide Raw materials

N'-benzoylbenzohydrazide Preparation Products

N'-benzoylbenzohydrazide Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:787-84-8)N,N'-DIBENZOYLHYDRAZINE
sfd16707
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:787-84-8)N'-benzoylbenzohydrazide
A839496
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):273.0/698.0